molecular formula C8H15N2O9P B052787 5'-phosphoribosyl-N-formylglycinamide CAS No. 349-34-8

5'-phosphoribosyl-N-formylglycinamide

Cat. No.: B052787
CAS No.: 349-34-8
M. Wt: 314.19 g/mol
InChI Key: VDXLUNDMVKSKHO-XVFCMESISA-N
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Description

5’-Phosphoribosyl-N-formylglycinamide, also known as formylglycinamide ribonucleotide, is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. This compound is essential in the biosynthesis of DNA and RNA, making it a crucial building block in genetic material. Additionally, it is involved in the biosynthesis of vitamins such as thiamine and cobalamin .

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Phosphoribosyl-N-formylglycinamide is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. The reaction can be summarized as follows: [ \text{Glycineamide Ribonucleotide} + \text{10-formyltetrahydrofolate} \rightarrow \text{5’-Phosphoribosyl-N-formylglycinamide} + \text{Tetrahydrofolate} ]

Industrial Production Methods

Industrial production methods for 5’-phosphoribosyl-N-formylglycinamide typically involve biotechnological processes utilizing genetically engineered microorganisms that express the necessary enzymes for its biosynthesis .

Chemical Reactions Analysis

Types of Reactions

5’-Phosphoribosyl-N-formylglycinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Formylation: 10-formyltetrahydrofolate is a common reagent.

    Amidation: Requires ATP, glutamine, and water.

Major Products

Scientific Research Applications

5’-Phosphoribosyl-N-formylglycinamide has several scientific research applications:

    Chemistry: Used in studies of nucleotide synthesis and purine metabolism.

    Biology: Investigated for its role in the biosynthesis of DNA, RNA, and vitamins.

    Medicine: Explored for its potential in understanding genetic disorders and developing therapeutic interventions.

    Industry: Utilized in the production of nucleotides and vitamins

Mechanism of Action

The mechanism of action of 5’-phosphoribosyl-N-formylglycinamide involves its role as an intermediate in purine nucleotide biosynthesis. It is converted to 5’-phosphoribosylformylglycinamidine by the enzyme phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This reaction is crucial for the formation of inosine-5-monophosphate, a precursor for adenine and guanine nucleotides .

Comparison with Similar Compounds

Similar Compounds

    Glycineamide Ribonucleotide: Precursor to 5’-phosphoribosyl-N-formylglycinamide.

    5’-Phosphoribosylformylglycinamidine: Product formed from 5’-phosphoribosyl-N-formylglycinamide.

Uniqueness

5’-Phosphoribosyl-N-formylglycinamide is unique due to its specific role in the purine nucleotide biosynthesis pathway. Its involvement in the formation of both DNA and RNA, as well as its contribution to vitamin biosynthesis, highlights its critical importance in cellular processes .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLUNDMVKSKHO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956376
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5'-Phosphoribosyl-N-formylglycinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

349-34-8
Record name Formylglycinamide ribonucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoribosyl-N-formylglycineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formylglycinamide ribotide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3J3LQ4ML8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5'-Phosphoribosyl-N-formylglycinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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